
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that is widely studied in the scientific community. It is a member of the furan family and is known for its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. This compound is synthesized from a variety of starting materials, and its synthesis method is discussed in In addition, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are outlined.
Aplicaciones Científicas De Investigación
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been studied for its potential biological applications. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties. Animal studies have demonstrated that this compound is able to reduce inflammation, oxidative stress, and tissue damage. In addition, it has been shown to possess anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is still being investigated. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. It is also believed to act as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines. In addition, it is thought to possess anti-tumor properties by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. Animal studies have demonstrated that this compound is able to reduce inflammation, oxidative stress, and tissue damage. In addition, it has been shown to possess anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments include its low toxicity and its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. In addition, it is relatively easy to synthesize and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is that its mechanism of action is still not fully understood.
Direcciones Futuras
The potential future directions for (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one include further research into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further studies could be conducted to explore the compound’s potential to treat neurological disorders, such as Parkinson’s disease. Finally, further research could be conducted to explore the compound’s potential to act as a drug delivery system.
Métodos De Síntesis
The synthesis of (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is achieved through a series of steps. The first step is to combine ethylphenol and 4-methoxy-2-methyl-5-methylthiophene to form a new compound, 4-ethyl-2-methyl-5-methylthiophene. This compound is then reacted with potassium hydroxide to produce a potassium salt of the compound. This salt is then reacted with 5-methylfuran-2-yl bromide in an aqueous solution, which yields the desired compound.
Propiedades
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-5-7-14(8-6-13)9-10-15(17)16-11-4-12(2)18-16/h4-11H,3H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQKJDAMXFIKC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



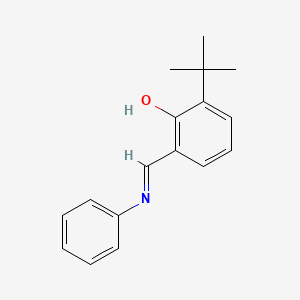




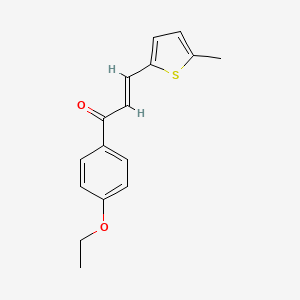
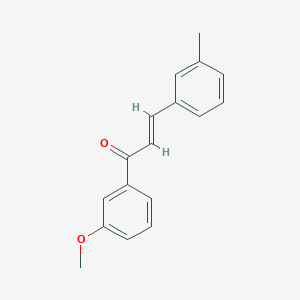
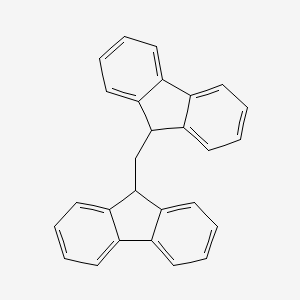
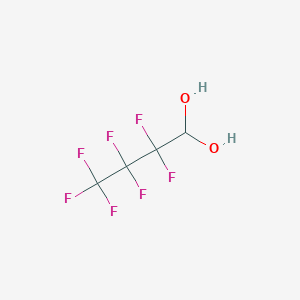
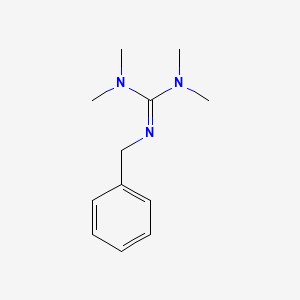
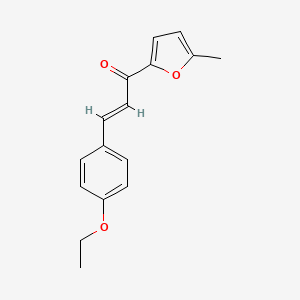
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)